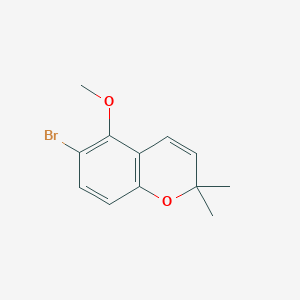
Benzyl (2S,3R,4S)-1-Boc-3,4-dihydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD34646455 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to numerous applications in fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34646455 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield the desired product. The reaction may require catalysts to enhance the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of MFCD34646455 is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent quality and high yield. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD34646455 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD34646455 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD34646455 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from the reactions of MFCD34646455 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
MFCD34646455 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD34646455 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C17H23NO6 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl 3,4-dihydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-9-12(19)14(20)13(18)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,19-20H,9-10H2,1-3H3 |
Clé InChI |
WKTJGOZJEYKZMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
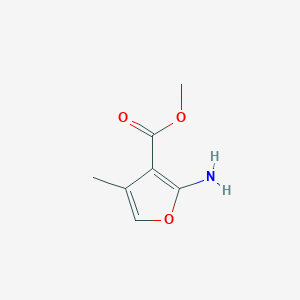

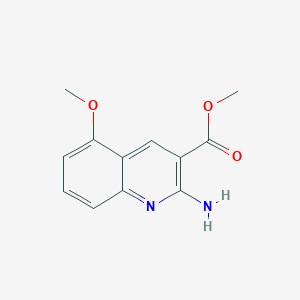
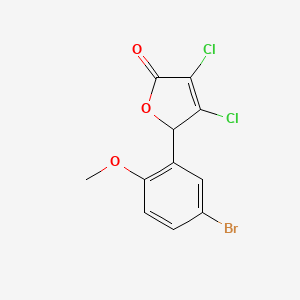
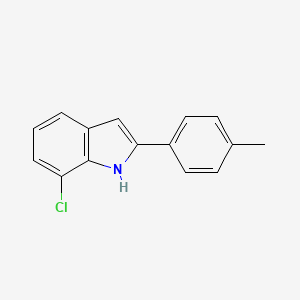
![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)

![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
